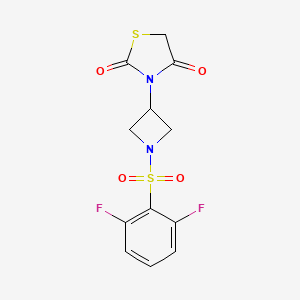

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, commonly known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. The drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the breakdown of incretin hormones. This results in increased insulin secretion and decreased glucagon secretion, leading to better glucose control in diabetic patients.

Applications De Recherche Scientifique

- Diflunisal derivatives have been investigated for their nonlinear optical (NLO) properties. A specific fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , was synthesized and characterized. It crystallized in a centrosymmetric space group, stabilized by C–H/O and C–H F interactions. The crystal exhibited a third-order nonlinear susceptibility (c(3)) value of 369.294 × 10^22 m^2 V^2, making it a promising NLO material .

- Diflunisal derivatives serve as starting reagents in the synthesis of various fluorescent dyes. For instance, they play a role in the preparation of 4,6-difluoro-5,7-dihydroxytryptamine and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) , which find applications in biological imaging and labeling .

- Researchers have explored late-stage functionalization of Voriconazole (VN) , an antifungal drug. A derivative involving the 6-position of VN, specifically 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)] , has been reported. This work aims to enhance VN’s efficacy while minimizing side effects .

- Diflunisal itself is an FDA-approved nonsteroidal anti-inflammatory drug (NSAID). It is used to manage pain, inflammation, and fever. Its unique chemical structure contributes to its pharmacological effects .

- Theoretical calculations, such as infrared spectrum assignments, frontier molecular orbital analysis, and molecular electrostatic potential (MEP) mapping, have been performed on diflunisal derivatives. These studies provide insights into their electronic properties and reactivity patterns .

- Investigating the crystal structure and properties of diflunisal derivatives contributes to the field of material science. Researchers explore their packing arrangements, intermolecular interactions, and stability, which can guide the design of novel materials .

Nonlinear Optical Material

Fluorescent Dye Synthesis

Antifungal Drug Derivatives

Pharmaceutical Applications

Computational Chemistry Studies

Material Science and Crystal Engineering

Mécanisme D'action

Target of Action

Thiazolidin-2,4-dione derivatives have been found to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

The interaction of thiazolidin-2,4-dione derivatives with their targets leads to improved insulin resistance in the case of PPAR-γ receptor activation . When acting as antimicrobials, they inhibit cytoplasmic Mur ligases .

Biochemical Pathways

The biochemical pathways affected by thiazolidin-2,4-dione derivatives include those involved in insulin resistance and microbial growth . The downstream effects of these interactions can lead to improved insulin sensitivity and inhibition of microbial growth .

Result of Action

The molecular and cellular effects of thiazolidin-2,4-dione derivatives’ action can include improved insulin sensitivity and inhibition of microbial growth .

Action Environment

The action, efficacy, and stability of thiazolidin-2,4-dione derivatives can be influenced by various factors, including the specific conditions of their synthesis . For example, green chemistry approaches have been employed to improve their selectivity, purity, and yield .

Propriétés

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O4S2/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLLNAQLSWIKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)

![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)

![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)

![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)